

Application Note: Simultaneous Determination of Levomepromazine and its Metabolites by LC-MS/MS

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Compound of Interest

Compound Name: Levomepromazine

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Abstract

This application note presents a detailed protocol for the simultaneous quantitative analysis of the antipsychotic drug **levomepromazine** and its major metabolites—**levomepromazine** sulfoxide, desmethyl**levomepromazine**, and **levomepromazine** N-oxide—in human plasma. The method utilizes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach, ensuring high selectivity and accuracy for therapeutic drug monitoring and pharmacokinetic studies. The protocol includes a comprehensive guide to sample preparation using solid-phase extraction (SPE), detailed LC-MS/MS parameters, and quantitative data presented in a clear, tabular format.

Introduction

Levomepromazine is a phenothiazine antipsychotic used in the treatment of various psychiatric disorders. Monitoring its plasma concentrations, along with its primary metabolites, is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This LC-MS/MS method provides a reliable tool for the simultaneous determination of **levomepromazine** and its key metabolites: **levomepromazine** sulfoxide, desmethyl**levomepromazine**, and **levomepromazine** N-oxide. The use of tandem mass spectrometry offers excellent specificity and sensitivity, overcoming the limitations of other analytical techniques.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate **levomepromazine** and its metabolites from human plasma, ensuring a clean extract and minimizing matrix effects.^{[1][2]}

Materials:

- Human plasma samples
- **Levomepromazine**, **levomepromazine** sulfoxide, desmethyl**levomepromazine**, and **levomepromazine** N-oxide analytical standards
- **Levomepromazine**-d3 (or other suitable deuterated analog) as internal standard (IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium formate
- Formic acid
- Water (LC-MS grade)
- SPE cartridges (e.g., Oasis HLB)
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)

Procedure:

- Sample Pre-treatment: To 500 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., 1 µg/mL of **Levomepromazine**-d3 in methanol). Vortex for 10 seconds.

- **SPE Cartridge Conditioning:** Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
- **Sample Loading:** Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
- **Elution:** Elute the analytes and the internal standard with 1 mL of methanol.
- **Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- **Reconstitution:** Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate in water:acetonitrile, 90:10, v/v) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- **Column:** A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm particle size) is suitable for separation.
- **Mobile Phase A:** 10 mM ammonium formate in water with 0.1% formic acid.
- **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
- **Flow Rate:** 0.5 mL/min.
- **Injection Volume:** 5 µL.
- **Gradient Elution:**

- 0-1 min: 10% B
- 1-5 min: Linear gradient from 10% to 90% B
- 5-7 min: Hold at 90% B
- 7.1-9 min: Return to 10% B and equilibrate.

Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Source Temperature: As per instrument recommendation (e.g., 500°C).
- IonSpray Voltage: As per instrument recommendation (e.g., 5500 V).

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS analysis of **levomepromazine** and its metabolites.

Table 1: Mass Spectrometric Parameters (MRM Transitions)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV) - Tentative
Levomepromazine	329.2	100.1	25
Levomepromazine Sulfoxide	345.2	100.1	30
Desmethylevomepromazine	315.2	86.1	25
Levomepromazine N-oxide	345.2	271.1	35
Levomepromazine-d3 (IS)	332.2	103.1	25

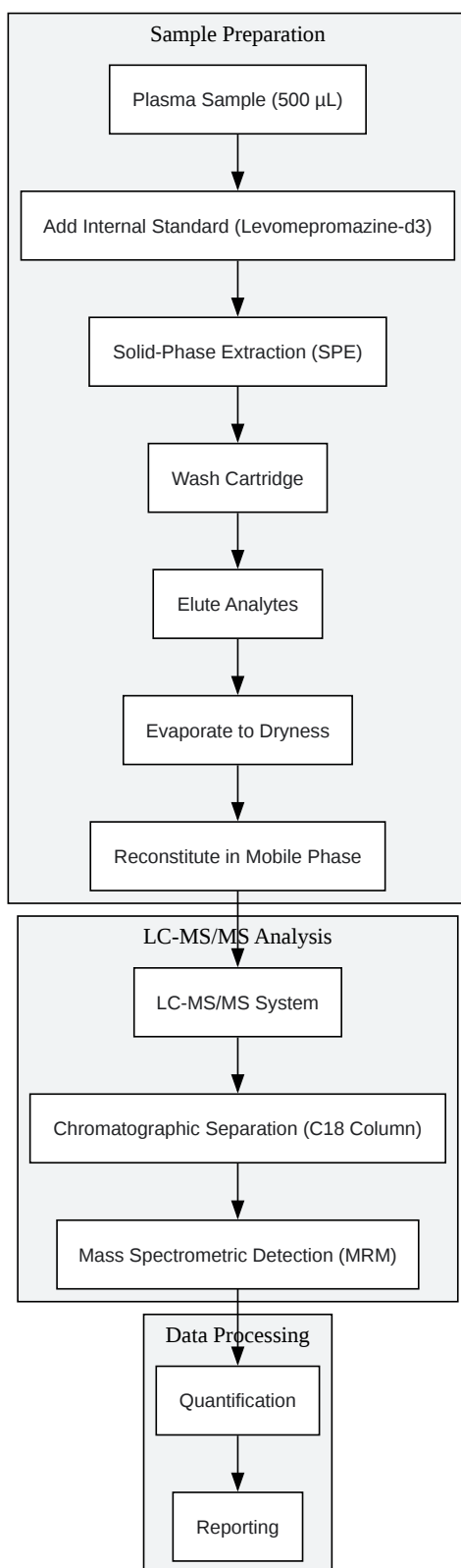
Note: Collision energies are starting points and should be optimized for the specific instrument used.

Table 2: Method Performance Characteristics

Analyte	Retention Time (min)	Linearity Range (ng/mL)	LOD (ng/mL)	LOQ (ng/mL)	Recovery (%)
Levomepromazine	~4.5	1 - 200	0.5	1.5	>85
Levomepromazine Sulfoxide	~3.8	1 - 200	0.6	1.8	>80
Desmethylevomepromazine	~4.2	1 - 200	0.5	1.6	>85
Levomepromazine N-oxide	~3.5	2 - 250	0.8	2.4	>75

Note: These values are representative and may vary depending on the instrumentation and specific experimental conditions.

Mandatory Visualization



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Caption: Experimental workflow for LC-MS/MS analysis.

Discussion

This LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of **levomepromazine** and its major metabolites in human plasma. The use of solid-phase extraction ensures high recovery and minimal matrix effects, contributing to the accuracy and precision of the results. The chromatographic conditions are optimized to achieve good separation of the analytes and the internal standard within a reasonable run time.

The Multiple Reaction Monitoring (MRM) mode in the mass spectrometer provides the necessary selectivity to differentiate the analytes from endogenous plasma components. The use of a deuterated internal standard is highly recommended to compensate for any variability during sample preparation and ionization in the mass spectrometer.

It is important to note the potential instability of N-oxide metabolites. Samples should be handled with care, avoiding prolonged exposure to high temperatures and light to prevent degradation.

Conclusion

The detailed protocol and application data presented in this note demonstrate a validated LC-MS/MS method suitable for the therapeutic drug monitoring and pharmacokinetic analysis of **levomepromazine** and its primary metabolites. This method offers the required sensitivity, specificity, and accuracy for clinical and research applications.

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